molecular formula C9H8Cl2N4 B14589125 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline CAS No. 61164-84-9

6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline

Cat. No.: B14589125
CAS No.: 61164-84-9
M. Wt: 243.09 g/mol
InChI Key: QFTZOMGQMRLAFJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline is a quinazoline derivative with significant interest in various fields of scientific research. Quinazolines are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chloro and hydrazinyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the chloroacetylation of 2-amino-5-chlorobenzophenone to form 2-chloroacetamido-5-chlorobenzophenone, followed by cyclization to yield the desired quinazoline derivative . The reaction conditions often involve the use of chlorinating agents and controlled temperatures to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or hydroxyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline involves its interaction with specific molecular targets and pathways. The chloro and hydrazinyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydrazinyl group in 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline makes it unique compared to other similar compounds. This group enhances its reactivity and potential for various chemical transformations, making it a valuable compound for research and development.

Properties

CAS No.

61164-84-9

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

[6-chloro-2-(chloromethyl)quinazolin-4-yl]hydrazine

InChI

InChI=1S/C9H8Cl2N4/c10-4-8-13-7-2-1-5(11)3-6(7)9(14-8)15-12/h1-3H,4,12H2,(H,13,14,15)

InChI Key

QFTZOMGQMRLAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)CCl)NN

Origin of Product

United States

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